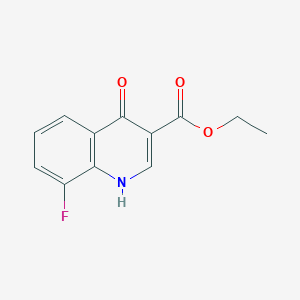

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 8-fluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUYCZQHTGRPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351700 | |

| Record name | ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-06-2, 63010-69-5 | |

| Record name | Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71083-06-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a pivotal scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of therapeutic agents, including notable antibacterial and anticancer drugs.[1][2] The introduction of a fluorine atom at the 8-position significantly enhances the biological activity of the quinoline core.[2] This guide provides an in-depth exploration of the primary synthetic route to this valuable compound: the Gould-Jacobs reaction. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for both classical thermal and modern microwave-assisted methodologies, and discuss the critical parameters that influence reaction outcomes. This document is intended to be a comprehensive resource for researchers engaged in the synthesis and application of quinoline-based compounds.

Introduction: The Significance of the Quinolone Scaffold

The quinolone framework is a privileged structure in drug discovery, forming the backbone of numerous clinically significant pharmaceuticals.[3] The versatility of this heterocyclic system allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. This compound, in particular, is a highly sought-after intermediate due to the strategic placement of the fluoro group, which can modulate the compound's electronic properties and metabolic stability.[2] Its applications extend from antimicrobial research to the development of novel materials.[2][4]

The Gould-Jacobs Reaction: A Cornerstone of Quinolone Synthesis

The Gould-Jacobs reaction, first reported in 1939, stands as a robust and widely adopted method for the preparation of 4-hydroxyquinoline derivatives.[1][5][6] The reaction proceeds through a two-step sequence: the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1]

Mechanistic Insights

The synthesis begins with the nucleophilic attack of the aniline's amino group on diethyl ethoxymethylenemalonate (DEEM).[1][7] This is followed by the elimination of ethanol to yield a stable anilidomethylenemalonate intermediate.[1][8] The subsequent and most critical step is the thermal cyclization, which is a 6-electron electrocyclization that forms the quinoline ring system.[1][7] This step typically requires high temperatures, often exceeding 250°C.[1][9]

Below is a diagram illustrating the key steps of the Gould-Jacobs reaction mechanism.

Caption: The Gould-Jacobs reaction pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, covering both a traditional thermal approach and a more contemporary microwave-assisted method.

Classical Thermal Synthesis

This protocol utilizes a high-boiling point, inert solvent to achieve the requisite temperature for the cyclization step. Dowtherm A, a eutectic mixture of biphenyl and diphenyl oxide, is a commonly used solvent due to its high thermal stability, with a normal application range of 15°C to 400°C.[10][11]

Materials:

-

2-Fluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Dowtherm A

-

Hexane or Cyclohexane

-

Ethanol

Procedure:

Step 1: Formation of the Anilidomethylenemalonate Intermediate

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

Heat the mixture to 100-130°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the formation of the intermediate is complete, remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

-

To the flask containing the intermediate, add a sufficient volume of Dowtherm A to ensure efficient stirring.

-

Heat the mixture to a vigorous reflux (approximately 250°C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature. The desired product, this compound, should precipitate out of the solution.

-

Add a non-polar solvent such as hexane or cyclohexane to aid in the precipitation.

-

Isolate the solid product by vacuum filtration and wash with cold hexane.

-

Dry the product under vacuum.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields.[1][12]

Materials:

-

2-Fluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Acetonitrile (ice-cold)

Procedure:

-

In a 2.5 mL microwave vial equipped with a magnetic stir bar, add 2-fluoroaniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[12] The excess DEEM acts as both a reagent and a solvent.[12]

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to the desired temperature (e.g., 250-300°C) and hold for the specified time (e.g., 5-15 minutes).[12] Optimization of temperature and time is crucial to maximize yield and minimize degradation.[12]

-

After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

-

Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[12]

-

Dry the resulting solid under vacuum.

The following diagram outlines the general workflow for the synthesis.

Caption: General workflow for the synthesis.

Data Summary and Comparison

The choice of synthetic method can significantly impact reaction parameters and outcomes. The following table summarizes typical conditions and yields for the classical thermal and microwave-assisted syntheses.

| Parameter | Classical Thermal Synthesis | Microwave-Assisted Synthesis | Reference |

| Solvent | Dowtherm A or other high-boiling solvent | Often solvent-free (excess DEEM) | [9][12] |

| Temperature | ~250°C | 250-300°C | [9][12] |

| Reaction Time | 30-60 minutes (cyclization step) | 5-15 minutes | [1][12] |

| Typical Yield | Variable, often moderate | Can be higher, up to ~50% or more with optimization | [9][12] |

| Key Advantage | Established, scalable method | Rapid, efficient, potentially higher yields | [1][12] |

Conclusion

The synthesis of this compound via the Gould-Jacobs reaction is a well-established and reliable method. While the classical thermal approach remains a viable option, modern microwave-assisted protocols offer significant advantages in terms of reaction speed and efficiency. The choice of methodology will depend on the specific requirements of the research, including scale, available equipment, and desired throughput. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important pharmaceutical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. wikiwand.com [wikiwand.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. preprints.org [preprints.org]

- 12. ablelab.eu [ablelab.eu]

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic heterocyclic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry landscapes. Its structural framework, characterized by a fluorinated quinoline core, is a key determinant of its biological activity. This technical guide provides a comprehensive exploration of the compound's mechanism of action, with a primary focus on its role as a modulator of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Additionally, we will delve into ancillary mechanisms, including topoisomerase inhibition and metal chelation, that may contribute to its overall pharmacological profile. This document is intended to serve as a resource for researchers and drug development professionals, offering both foundational knowledge and practical experimental protocols to investigate the multifaceted actions of this promising molecule.

Introduction: The Therapeutic Potential of a Fluorinated Quinoline

This compound belongs to the quinoline class of compounds, a scaffold that is prevalent in a multitude of clinically significant drugs. The strategic incorporation of a fluorine atom at the 8-position of the quinoline ring is a critical modification known to enhance metabolic stability and binding affinity to biological targets.[1] While its therapeutic applications are still under active investigation, preliminary studies on analogous compounds suggest a strong potential in oncology and infectious diseases.[2][3] This guide will dissect the molecular underpinnings of its activity, providing a robust framework for future research and development.

The Primary Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

The Janus kinase (JAK)-STAT signaling cascade is a pivotal pathway that transduces signals from cytokines and growth factors, thereby regulating fundamental cellular processes such as proliferation, differentiation, and apoptosis.[4] Aberrant, constitutive activation of STAT3 is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[5] Evidence from structurally related quinoline-3-carboxylate esters strongly suggests that this compound exerts its primary anticancer effects through the inhibition of this critical pathway.[6][7]

The JAK-STAT3 Signaling Cascade: A Brief Overview

The canonical JAK-STAT3 pathway is initiated by the binding of a ligand (e.g., interleukin-6) to its cognate receptor, leading to the activation of associated Janus kinases (JAKs).[4] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3.[8] Upon recruitment, STAT3 is itself phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent binding to the promoters of target genes to regulate their transcription.[5]

Postulated Mechanism of Inhibition by this compound

Based on studies of analogous compounds, it is hypothesized that this compound directly or indirectly inhibits the phosphorylation of STAT3.[6][7] This prevents its activation and subsequent downstream signaling. The precise molecular interaction is an area of ongoing investigation, but it may involve direct binding to the SH2 domain of STAT3, thereby preventing its recruitment to the activated receptor-JAK complex, or it could involve the inhibition of upstream JAKs.

Signaling Pathway Diagram: Postulated Inhibition of the JAK-STAT3 Pathway

Caption: Postulated mechanism of JAK-STAT3 pathway inhibition.

Ancillary Mechanisms of Action

While STAT3 inhibition is the likely primary mechanism, the versatile quinoline scaffold may impart additional biological activities.

Topoisomerase Inhibition

Certain fluoroquinolone derivatives have demonstrated the ability to inhibit human type II DNA topoisomerases.[2] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately apoptosis in cancer cells. The planar nature of the quinoline ring system is conducive to intercalation between DNA base pairs, a common feature of many topoisomerase inhibitors.

Metal Chelation and Antimicrobial Activity

The 8-hydroxyquinoline moiety is a well-known metal chelator.[9] This property is the basis for the antimicrobial activity of many 8-hydroxyquinoline derivatives. By sequestering essential metal ions, these compounds can disrupt critical enzymatic processes in bacteria and fungi. While this is more relevant to its potential as an antimicrobial agent, metal chelation could also play a role in its anticancer effects by modulating metalloenzymes involved in tumor progression.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action, a series of well-defined experimental protocols are essential.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation status of STAT3 in a relevant cancer cell line.

Materials:

-

Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow: Western Blot for p-STAT3

Caption: Workflow for Western blot analysis of STAT3 phosphorylation.

In Vitro Kinase Assay

To determine if the compound directly inhibits JAKs, an in vitro kinase assay can be performed.

Materials:

-

Recombinant active JAK1, JAK2, or JAK3

-

Kinase buffer

-

ATP

-

Substrate peptide

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Set up kinase reactions in a 96-well plate containing kinase, buffer, and the test compound at various concentrations.

-

Initiate the reaction by adding ATP and the substrate peptide.

-

Incubate at the optimal temperature for the kinase.

-

Stop the reaction and measure kinase activity using a suitable detection method.

-

Calculate the IC50 value of the compound.

DNA Topoisomerase II Relaxation Assay

This assay assesses the ability of the compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

-

Human topoisomerase II alpha

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer

-

ATP

-

This compound

-

Etoposide (positive control)

-

Agarose gel electrophoresis system

Procedure:

-

Set up reactions containing topoisomerase II, supercoiled DNA, assay buffer, and the test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and run the samples on an agarose gel.

-

Visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.

Quantitative Data Summary

While specific quantitative data for this compound is emerging, data from closely related analogs provide valuable benchmarks.

| Compound | Assay | Cell Line | IC50 / EC50 | Reference |

| 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester analog | STAT3-Y705 Phosphorylation Inhibition | U266 | 170 nM | [6][7] |

| Cloxyquin (halogenated 8-hydroxyquinoline) | Anti-MRSA Activity | MRSA | ≤ 5.57 µM | [10] |

| 8-hydroxy-2-quinolinecarbaldehyde | Cytotoxicity | Hep3B | 6.25 µg/mL | [11] |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. The strong evidence pointing towards the inhibition of the STAT3 signaling pathway provides a clear direction for its development as an anticancer agent. Future research should focus on elucidating the precise molecular interactions with components of the JAK-STAT pathway, optimizing the structure to enhance potency and selectivity, and conducting in vivo studies to validate its therapeutic efficacy. The potential for dual-action as both an anticancer and antimicrobial agent warrants further investigation and could lead to the development of a truly innovative therapeutic.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. scienceopen.com [scienceopen.com]

- 10. Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

Introduction: The Significance of Structural Elucidation in Fluoroquinolone Development

The fluoroquinolone class of synthetic antibacterial agents has been a cornerstone in the fight against bacterial infections for decades.[1] Their mechanism of action, primarily the inhibition of bacterial DNA gyrase and topoisomerase IV, is intrinsically linked to their three-dimensional structure.[2] Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a key intermediate and a scaffold of significant interest in the development of novel therapeutic agents.[3] The introduction of a fluorine atom at the C-8 position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects its pharmacokinetic and pharmacodynamic profile.[2][4]

A definitive understanding of the solid-state structure of this molecule is paramount for researchers, scientists, and drug development professionals. The crystal structure provides precise information on molecular geometry, intermolecular interactions, and packing motifs.[5] This knowledge is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new derivatives with enhanced efficacy and safety profiles.[6] This guide provides a comprehensive overview of the synthesis, characterization, and, most importantly, the detailed methodology for determining the crystal structure of this compound.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of this compound can be efficiently achieved via the Gould-Jacobs reaction.[7][8] This classic method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[9]

Synthetic Protocol: A Modified Gould-Jacobs Approach

The proposed synthetic route begins with 2-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).

Step 1: Condensation

-

In a round-bottom flask, combine 2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture to 110-120°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Remove the ethanol byproduct under reduced pressure to drive the reaction to completion, yielding the intermediate, diethyl 2-((2-fluorophenylamino)methylene)malonate.

Step 2: Thermal Cyclization

-

Add the intermediate from Step 1 to a high-boiling point inert solvent, such as Dowtherm A or diphenyl ether.

-

Heat the solution to reflux (approximately 250-260°C) for 30-60 minutes to induce intramolecular cyclization.[9]

-

Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a non-polar solvent like hexane, and dry under vacuum.

Synthesis of the target compound.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography.[10] The slow evaporation technique is a reliable method for growing crystals of small organic molecules.

-

Solvent Selection: Dissolve a small amount of the purified product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) to determine a solvent system where the compound has moderate solubility.

-

Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at a slightly elevated temperature.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

-

Monitoring: Monitor the vial over several days to weeks for the formation of well-defined, single crystals. The ideal crystal for single-crystal X-ray diffraction should be between 0.1 and 0.4 mm in at least two dimensions and have sharp edges and faces.[11]

Definitive Structure Elucidation: A Guide to Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12] The following protocol outlines the systematic approach to solving and refining the crystal structure of this compound.

Step-by-Step X-ray Diffraction Workflow

1. Crystal Mounting and Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-173 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[11]

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's Bravais lattice.

-

A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector).[13]

2. Data Reduction and Integration:

-

The raw diffraction images are processed to integrate the intensities of the individual reflections.

-

Corrections are applied for factors such as background noise, Lorentz-polarization effects, and absorption.[12]

3. Structure Solution:

-

The phase problem is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXS or SIR92.[14] This initial solution provides a rough electron density map.

-

An initial molecular model is built into the electron density map.

4. Structure Refinement:

-

The initial model is refined against the experimental diffraction data using a least-squares minimization process in software such as SHELXL.[15]

-

This iterative process refines the atomic coordinates, displacement parameters (describing thermal motion), and occupancies.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using tools like PLATON to check for geometric plausibility and any missed symmetry elements.[16]

Workflow for crystal structure determination.

Predicted Crystallographic Parameters

While the definitive crystal structure of this compound is not publicly available, we can predict its crystallographic parameters based on the closely related compound, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This provides a valuable baseline for what researchers can expect.

| Parameter | Predicted Value/Range |

| Crystal System | Triclinic or Monoclinic |

| Space Group | P-1 or P21/c |

| a (Å) | 9 - 10 |

| b (Å) | 10 - 12 |

| c (Å) | 12 - 14 |

| α (°) | ~70-90 |

| β (°) | ~70-100 |

| γ (°) | ~75-90 |

| Volume (ų) | 1100 - 1200 |

| Z | 4 |

Table 1: Predicted crystallographic parameters for this compound, extrapolated from a known chloro-analogue.

Spectroscopic and Physicochemical Characterization

Complementary analytical techniques are essential for confirming the molecular structure and understanding the physicochemical properties of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the ethyl group (a quartet and a triplet), and the N-H proton. The chemical shift of the N-H proton can provide insights into hydrogen bonding.[17]

-

13C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

-

19F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom on the aromatic ring.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300-3400 cm-1), C=O stretches of the ketone and ester groups (in the range of 1650-1750 cm-1), and the C-F stretch (around 1000-1100 cm-1).[18][19]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

Physicochemical Properties

The physicochemical properties of fluoroquinolones are critical determinants of their biological activity and environmental fate.[6]

| Property | Expected Characteristics and Rationale |

| Solubility | As an amphoteric compound, its water solubility will be pH-dependent, being more soluble in acidic or basic conditions.[2] In neutral pH, it is expected to have low water solubility. |

| Lipophilicity (LogP) | The presence of the fluorine atom at the C-8 position is expected to increase the lipophilicity of the molecule compared to its non-fluorinated counterpart.[2] This can enhance cell membrane penetration. |

| Photostability | Substituents at the C-8 position are known to influence the photostability of fluoroquinolones. An 8-fluoro substitution may lead to decreased photostability compared to an 8-methoxy group.[4] |

Table 2: Predicted physicochemical properties of this compound.

Structural Insights and Implications for Drug Design

The crystal structure will reveal critical details about the molecule's conformation and its interactions in the solid state.

-

Molecular Geometry: The quinoline ring system is expected to be largely planar. The orientation of the ethyl carboxylate group relative to the ring will be a key conformational feature.

-

Intermolecular Interactions: Hydrogen bonding is anticipated between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of supramolecular assemblies like chains or layers. Pi-pi stacking interactions between the aromatic quinoline rings are also likely to be present.

-

Tautomerism: The crystal structure will definitively establish the dominant tautomeric form in the solid state, which is expected to be the 4-oxo tautomer rather than the 4-hydroxy tautomer.

Relationships between key structural features.

These structural insights are invaluable for drug design. Understanding the preferred hydrogen bonding motifs can inform the design of derivatives that mimic these interactions with a biological target. The planarity and lipophilicity, influenced by the 8-fluoro substituent, are critical for optimizing binding affinity and pharmacokinetic properties.

Conclusion

The comprehensive characterization of this compound, culminating in the determination of its single-crystal X-ray structure, is a critical step in harnessing its full potential as a building block for advanced therapeutic agents. This guide has provided a detailed, step-by-step framework for the synthesis, crystallization, and structural elucidation of this important compound. By integrating synthetic chemistry, crystallography, and spectroscopy, researchers can gain a deep and actionable understanding of its structure-property relationships, paving the way for the next generation of innovative medicines.

References

- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ablelab.eu [ablelab.eu]

- 4. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. iipseries.org [iipseries.org]

- 11. sssc.usask.ca [sssc.usask.ca]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 15. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 16. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 17. tandfonline.com [tandfonline.com]

- 18. Novel Quinolone Derivatives: Synthesis and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ajabs.org [ajabs.org]

An In-depth Technical Guide to the Biological Targets of Quinoline-3-Carboxylate Derivatives

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among its diverse analogues, quinoline-3-carboxylate derivatives have emerged as a particularly versatile class of compounds, demonstrating significant activity against a range of biological targets implicated in neurological disorders, cancer, and infectious diseases. This technical guide provides a comprehensive overview of the primary molecular targets of these derivatives, with a focus on ionotropic glutamate receptors and kynurenine 3-monooxygenase. We will delve into the mechanistic basis of their action, explore structure-activity relationships, and provide detailed, field-proven methodologies for their characterization and validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical class.

Introduction: The Quinoline-3-Carboxylate Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a structural cornerstone in both natural products and synthetic pharmaceuticals.[1][2][3] The introduction of a carboxylate group at the 3-position endows the scaffold with unique physicochemical properties, including the ability to form critical hydrogen bonds and salt bridges with biological macromolecules. This feature is central to its interaction with a variety of enzyme active sites and receptor binding pockets. The versatility of the quinoline-3-carboxylate core allows for extensive chemical modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5] This guide will focus on two of the most significant and well-validated target classes for these derivatives: ionotropic glutamate receptors (iGluRs) and kynurenine 3-monooxygenase (KMO).

Primary Target Class 1: Ionotropic Glutamate Receptors (iGluRs)

Quinoline-3-carboxylate derivatives have been extensively investigated as antagonists of N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors.[6][7] Overactivation of NMDA receptors leads to excessive calcium influx and is a key mechanism in excitotoxic neuronal cell death, a process implicated in stroke, traumatic brain injury, and chronic neurodegenerative disorders.[8]

Mechanism of Action at the NMDA Receptor

The NMDA receptor is a heterotetrameric ion channel that requires the binding of both glutamate (at the GluN2 subunit) and a co-agonist, typically glycine or D-serine (at the GluN1 subunit), for activation.[8][6] Many quinoline-3-carboxylate derivatives function as competitive antagonists at the glycine co-agonist site (GlyN1) . By occupying this site, they prevent the binding of glycine, thereby allosterically inhibiting channel opening even in the presence of glutamate. This mechanism offers a more nuanced modulation of NMDA receptor activity compared to direct glutamate site antagonists or channel blockers, potentially leading to a better therapeutic window with fewer side effects.[8][7]

Structure-Activity Relationship (SAR) Insights

Decades of research have illuminated key structural features required for potent and selective NMDA receptor antagonism:

-

The Carboxylate Group: The acidic carboxylate at the 3-position is crucial for binding, likely forming an ionic interaction with a positively charged residue in the GlyN1 binding pocket.

-

Substitutions on the Quinoline Ring: Modifications to the benzo portion of the quinoline ring can significantly impact affinity and selectivity. For instance, decahydroisoquinoline-3-carboxylic acids, which are conformationally constrained analogues, have been identified as potent and selective NMDA receptor antagonists.[9]

-

Bioisosteric Replacements: Replacing the carboxylate with bioisosteres like phosphonate or tetrazole groups can maintain or even enhance potency, demonstrating the importance of an acidic moiety at this position.[9]

Data Presentation: NMDA Receptor Antagonist Potency

The following table summarizes the in vitro potency of representative quinoline-3-carboxylate analogues and related structures against the NMDA receptor.

| Compound ID | Structure/Class | In Vitro Assay | IC50 Value | Reference |

| 31a | Decahydroisoquinoline (Phosphonate) | [3H]CGS19755 Binding | 55 ± 14 nM | [9] |

| 31a | Decahydroisoquinoline (Phosphonate) | NMDA Antagonism (Cortical Wedge) | 0.15 ± 0.01 µM | [9] |

| 32a | Decahydroisoquinoline (Tetrazole) | [3H]CGS19755 Binding | 856 ± 136 nM | [9] |

| 32a | Decahydroisoquinoline (Tetrazole) | NMDA Antagonism (Cortical Wedge) | 1.39 ± 0.29 µM | [9] |

| Kynurenic Acid | Endogenous Ligand | Glycine Site Antagonist | ~µM range | [6] |

Experimental Protocol: Functional NMDA Receptor Antagonism Assay

A robust method to assess the functional antagonism of NMDA receptors is through calcium imaging in primary neuronal cultures or cell lines expressing the receptor.[10]

Objective: To determine the IC50 of a test compound in blocking NMDA-induced calcium influx.

Methodology:

-

Cell Culture: Plate primary rat cortical neurons or HEK293 cells stably expressing GluN1/GluN2A subunits on 96-well black-walled, clear-bottom plates.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Compound Preparation: Prepare a serial dilution of the quinoline-3-carboxylate derivative in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Assay Procedure: a. Wash the cells to remove excess dye. b. Add the test compound dilutions to the wells and incubate for 15-30 minutes at 37°C. c. Establish a baseline fluorescence reading using a plate reader equipped with the appropriate filters for the dye. d. Stimulate the cells by adding a pre-determined concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM). e. Immediately begin kinetic fluorescence readings for 2-5 minutes to capture the peak calcium response.

-

Data Analysis: a. Calculate the change in fluorescence (ΔF) for each well. b. Normalize the data to the positive control (NMDA + glycine alone) and negative control (buffer alone). c. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Primary Target Class 2: Kynurenine 3-Monooxygenase (KMO)

The kynurenine pathway is the primary metabolic route for tryptophan degradation.[11][12] KMO is a critical FAD-dependent enzyme that sits at a key branch point in this pathway, catalyzing the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[13] 3-HK and its downstream metabolite, quinolinic acid, are neurotoxic.[12][14] Quinolinic acid is a known NMDA receptor agonist, contributing to excitotoxicity.[11][13][14] By inhibiting KMO, the metabolic flux is shunted away from these neurotoxic products and towards the formation of kynurenic acid, an endogenous NMDA receptor antagonist with neuroprotective properties.[11][12][14] Therefore, KMO inhibition is a highly attractive therapeutic strategy for neurodegenerative conditions like Huntington's and Alzheimer's disease.[15][16][17]

Mechanism of Action of KMO Inhibitors

Quinoline-3-carboxylate derivatives can act as potent inhibitors of KMO. The catalytic cycle of KMO involves the binding of L-kynurenine and the cofactor NADPH, which reduces the FAD cofactor.[11][12] Molecular oxygen then reacts to form a hydroperoxide intermediate that performs the hydroxylation.[13] Inhibitors can interfere with this process, often by binding to the active site and preventing substrate access or by trapping the enzyme in an inactive conformation.[17]

Diagram: The Kynurenine Pathway and the Role of KMO

Caption: The Kynurenine Pathway, highlighting KMO inhibition.

Experimental Protocol: In Vitro KMO Inhibition Assay

Commercial kits and established literature provide robust methods for measuring KMO inhibition.[15][18][19] The following protocol is a generalized enzyme-based assay.

Objective: To determine the IC50 of a test compound against recombinant human KMO.

Principle: The assay measures KMO activity by monitoring the consumption of the cofactor NADPH at an absorbance of 340 nm.[18][19] As KMO consumes NADPH, the absorbance decreases. The rate of this decrease is proportional to enzyme activity, and inhibition is observed as a reduction in this rate.

Methodology:

-

Reagent Preparation: a. Prepare 1X KMO Assay Buffer from a concentrated stock.[18][19] b. Thaw recombinant human KMO enzyme on ice and dilute to the working concentration (e.g., 20 µg/ml) in 1X Assay Buffer.[18] c. Prepare a substrate mixture containing L-Kynurenine and NADPH in 1X Assay Buffer.[18] d. Dissolve the test inhibitor (e.g., a quinoline-3-carboxylate derivative) in DMSO and prepare a serial dilution.

-

Assay Plate Setup (96-well UV-transparent plate): a. Blank wells: 50 µl 1X Assay Buffer + 10 µl diluent (e.g., 10% DMSO) + 40 µl Substrate Mixture. b. Positive Control wells (100% activity): 50 µl diluted KMO enzyme + 10 µl diluent + 40 µl Substrate Mixture. c. Test Inhibitor wells: 50 µl diluted KMO enzyme + 10 µl of inhibitor dilution + 40 µl Substrate Mixture.[18]

-

Reaction and Measurement: a. Initiate the reaction by adding the Substrate Mixture to all wells.[18] b. Incubate the plate at room temperature for a set time (e.g., 90 minutes), with gentle shaking.[18] c. Measure the absorbance at 340 nm using a spectrophotometer.[18]

-

Data Analysis: a. Subtract the Blank absorbance from all other readings. b. Calculate the percent inhibition for each inhibitor concentration relative to the Positive Control. c. Plot percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Other and Emerging Biological Targets

While iGluRs and KMO are prominent targets, the quinoline-3-carboxylate scaffold has shown activity against a variety of other biological molecules, highlighting its therapeutic versatility.

-

Anticancer Activity: Several quinoline-3-carboxylate derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including MCF-7 (breast) and K562 (leukemia).[1][20][21] The mechanism is often linked to the upregulation of intrinsic apoptosis pathways.[1][21] Some derivatives have also been investigated as inhibitors of key signaling kinases like ATM kinase, which is involved in the DNA damage response pathway.[22]

-

Dihydroorotate Dehydrogenase (DHODH): Certain quinoline carboxylic acids are known inhibitors of DHODH, an enzyme crucial for de novo pyrimidine biosynthesis.[23] This target is relevant for both anticancer and anti-inflammatory applications.

-

Adrenoceptors: Structure-activity relationship studies have identified 4-aminoquinoline derivatives with substituents at the 3-position as potent and selective antagonists of the α2C-adrenoceptor, a G-protein coupled receptor.[24]

Diagram: A General Workflow for Target Validation

Caption: A generalized workflow for validating a biological target.

Conclusion and Future Directions

Quinoline-3-carboxylate derivatives represent a robust and adaptable scaffold for the development of novel therapeutics. Their well-established roles as antagonists of NMDA receptors and inhibitors of KMO provide a solid foundation for addressing critical unmet needs in neurology. The expanding scope of their biological activities, including promising anticancer and anti-inflammatory effects, underscores the immense potential of this chemical class. Future research should focus on leveraging structure-based drug design to enhance potency and selectivity, optimizing ADMET properties for improved clinical translation, and exploring novel therapeutic applications through systematic target identification and validation efforts.

References

- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 14. gladstone.org [gladstone.org]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. amsbio.com [amsbio.com]

- 17. Structural and mechanistic basis of differentiated inhibitors of the acute pancreatitis target kynurenine-3-monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. benchchem.com [benchchem.com]

- 20. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benthamdirect.com [benthamdirect.com]

- 22. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Spectroscopic analysis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic analysis of this compound, a pivotal intermediate in modern medicinal chemistry and organic synthesis.[1] With the molecular formula C₁₂H₁₀FNO₃ and a molecular weight of 235.21 g/mol , this compound serves as a foundational scaffold for developing novel therapeutic agents, including antimicrobial and anti-inflammatory drugs.[1] Its unique fluorine substitution is known to enhance biological activity, making precise structural confirmation and purity assessment paramount.[1] This document details the application of Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous characterization of this molecule. The causality behind experimental choices and the logical synthesis of data from these orthogonal techniques are explained to provide a self-validating framework for analysis.

Introduction and Molecular Significance

This compound is a member of the quinoline family, a class of heterocyclic compounds widely researched for their diverse biological activities.[2][3] The presence of a fluorine atom at the C-8 position, a hydroxyl group at C-4, and an ethyl carboxylate group at C-3 creates a molecule with significant potential for chemical modification and biological interaction.[1] These derivatives are not only crucial in drug development but also find use as fluorescent probes and in material science.[1]

Given its role as a key building block, rigorous structural elucidation is essential. Spectroscopic analysis provides the definitive proof of structure, confirming the connectivity of atoms and the presence of key functional groups, thereby ensuring the integrity of subsequent synthetic steps and the reliability of biological assays.

Molecular Structure

The structural integrity of this compound is the foundation of its chemical reactivity and biological function. The numbering convention used throughout this guide is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity of atoms can be determined.

Proton (¹H) NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides a detailed map of the proton environments within the molecule. The choice of a 400 MHz (or higher) spectrometer is crucial for achieving sufficient signal dispersion, especially in the aromatic region, to resolve the complex splitting patterns arising from proton-proton and proton-fluorine couplings.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound well and allows for the observation of exchangeable protons like -OH.

-

Solvent Selection: The choice of solvent can slightly alter chemical shifts. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering 0-15 ppm.

Expected Data Interpretation: The spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl ester protons, and the hydroxyl proton. The fluorine atom at C-8 will introduce additional coupling to nearby protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (Ethyl) | ~1.3 | Triplet (t) | J ≈ 7.1 | 3H |

| -CH₂ (Ethyl) | ~4.3 | Quartet (q) | J ≈ 7.1 | 2H |

| H-5 | ~7.8 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H |

| H-6 | ~7.4 | Triplet (t) | J ≈ 8.0 | 1H |

| H-7 | ~7.9 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H |

| H-2 | ~8.9 | Singlet (s) | - | 1H |

| -OH | ~12.0 | Broad Singlet (br s) | - | 1H |

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Rationale: ¹³C NMR spectroscopy complements ¹H NMR by providing a direct observation of the carbon skeleton. It is particularly useful for identifying quaternary carbons and carbonyl groups, which are invisible in the ¹H NMR spectrum.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is typically used compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: The spectrum is acquired on a 100 MHz (for a 400 MHz ¹H instrument) spectrometer. A proton-decoupled experiment is standard, resulting in each unique carbon appearing as a singlet.

Expected Data Interpretation: The spectrum will display 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The carbon attached to fluorine (C-8) will appear as a doublet due to ¹JCF coupling.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Features |

| -CH₃ (Ethyl) | ~14 | Aliphatic carbon |

| -CH₂ (Ethyl) | ~61 | Aliphatic carbon attached to oxygen |

| C-3 | ~108 | Olefinic carbon |

| C-4a | ~118 | Aromatic quaternary carbon |

| C-5 | ~125 | Aromatic CH |

| C-6 | ~124 | Aromatic CH |

| C-7 | ~120 | Aromatic CH |

| C-8a | ~140 | Aromatic quaternary carbon |

| C-2 | ~145 | Olefinic carbon adjacent to N |

| C-8 | ~150 (d) | Aromatic carbon attached to F (¹JCF ≈ 250 Hz) |

| C=O (Ester) | ~165 | Ester carbonyl |

| C-4 (-OH) | ~175 | Olefinic carbon attached to OH |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4][5] The vibrational frequencies of bonds are highly characteristic, allowing for the confirmation of groups like hydroxyls, carbonyls, and aromatic rings.[6][7]

Experimental Protocol:

-

Sample Preparation: The KBr pellet method is a common and reliable choice.[8] A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range of 4000–400 cm⁻¹. A background spectrum of the pure KBr pellet or empty ATR crystal is taken first for subtraction.

Expected Data Interpretation: The FT-IR spectrum provides a molecular fingerprint. Key absorption bands are used to confirm the presence of the principal functional groups.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance | Assignment |

| O-H Stretch | 3400 - 3200 | Broad, strong | 4-Hydroxy group, intermolecular H-bonding |

| Aromatic C-H Stretch | 3100 - 3000 | Medium, sharp | C-H bonds on the quinoline ring |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium, sharp | C-H bonds of the ethyl group |

| C=O Stretch (Ester) | 1725 - 1700 | Strong, sharp | Carbonyl of the ethyl carboxylate group |

| C=O Stretch (Keto tautomer) | 1660 - 1640 | Strong, sharp | 4-Oxo group of the quinoline ring |

| C=C/C=N Stretch | 1620 - 1450 | Multiple, medium-strong | Aromatic ring skeletal vibrations |

| C-O Stretch | 1300 - 1200 | Strong | Ester C-O bond |

| C-F Stretch | 1250 - 1000 | Strong | Carbon-Fluorine bond |

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern gives corroborating evidence for the molecule's structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of polar, medium-sized molecule.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

-

Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. Data is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Data Interpretation: The primary goal is to identify the molecular ion peak, which confirms the molecular weight.

| Ion | Expected m/z (Monoisotopic) | Interpretation |

| [M+H]⁺ | 236.0719 | Protonated molecular ion (C₁₂H₁₁FNO₃⁺). Confirms MW of 235.21.[9] |

| [M-C₂H₄+H]⁺ | 208.0406 | Loss of ethene from the ethyl group. |

| [M-OC₂H₅+H]⁺ | 190.0301 | Loss of the ethoxy radical. |

| [M-COOC₂H₅+H]⁺ | 162.0508 | Loss of the entire ethyl carboxylate group. |

Trustworthiness through Fragmentation: The fragmentation pattern acts as a self-validating system. The observed neutral losses (e.g., 28, 45, 73 Da) must correspond to plausible fragments of the proposed structure (e.g., C₂H₄, OC₂H₅, COOC₂H₅), thereby reinforcing the structural assignment made by NMR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information about its conjugated π-system. The 4-hydroxyquinoline core is an extensive chromophore, and its absorption spectrum is characteristic of this class of compounds.[10]

Experimental Protocol:

-

Sample Preparation: A very dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: The absorbance is measured over a range of approximately 200–500 nm using a dual-beam UV-Vis spectrophotometer. The solvent is used as a blank reference.

Expected Data Interpretation: The spectrum is expected to show multiple absorption bands characteristic of the quinoline ring system.

-

λ_max ~ 250-270 nm: This band can be attributed to π→π* transitions within the benzenoid part of the quinoline system.

-

λ_max ~ 330-350 nm: A longer wavelength absorption band is expected due to the extended conjugation involving the pyridinone ring and the carboxylate substituent.

The position and intensity of these bands can be sensitive to solvent polarity and pH, as these factors can influence the tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms.[10]

Synthesis of Spectroscopic Data: A Cohesive Structural Proof

No single technique provides a complete structural picture. The authoritative power of spectroscopic analysis comes from the logical integration of all data points. The workflow below illustrates how these orthogonal techniques converge to provide an unambiguous structural assignment.

Caption: Workflow for the integrated spectroscopic analysis and structure confirmation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistryjournal.in [chemistryjournal.in]

- 5. ajabs.org [ajabs.org]

- 6. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10FNO3 | CID 707160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Quinoline Scaffolds: A Technical Guide to Enhancing Biological Activity

Introduction: The Quinoline Nucleus and the Transformative Power of Fluorine

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.[2] Among the various chemical modifications, the introduction of fluorine atoms has emerged as a particularly powerful strategy for optimizing the drug-like properties of quinoline derivatives.[3]

Fluorine, the most electronegative element, possesses unique properties that can profoundly influence a molecule's physicochemical and biological characteristics.[3] Its small size allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can alter the acidity and basicity of nearby functional groups, thereby affecting drug-receptor interactions and membrane permeability.[3] Furthermore, the exceptional strength of the carbon-fluorine bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, leading to improved pharmacokinetic profiles.[4] This guide provides an in-depth exploration of the effects of fluorine substitution on the biological activity of quinoline derivatives, offering insights for researchers, scientists, and drug development professionals.

Part 1: The Impact of Fluorine Substitution on Biological Activity

Anticancer Activity: Sharpening the Cytotoxic Edge

The quest for novel anticancer agents has led to the extensive investigation of quinoline derivatives, with many exhibiting potent antiproliferative activity.[5] The strategic placement of fluorine atoms on the quinoline scaffold has been shown to significantly enhance this cytotoxicity. Fluorine's ability to modulate lipophilicity can improve the penetration of the molecule through cell membranes, increasing its intracellular concentration and access to therapeutic targets.[6] Additionally, fluorine can form strong electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of target proteins, thereby augmenting binding affinity and inhibitory potency.[6]

A notable mechanism of action for some anticancer fluoroquinolones is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell cycle regulation.[4][7] Fluorine substitution can increase the activity of quinolones against mammalian topoisomerase II enzymes.[8] The structure-activity relationship (SAR) of these compounds is highly dependent on the position and number of fluorine substitutions. For instance, studies on fluorinated quinoline analogues against triple-negative breast cancer (TNBC) cells have demonstrated that substitutions at the meta and para positions of a phenyl ring attached to the quinoline core can lead to potent anticancer activity.[6]

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 6a | 3'-Fluoro | MDA-MB-468 | 4.0 | [6] |

| MCF7 | 10.5 | [6] | ||

| 6b | 4'-Fluoro | MDA-MB-468 | 5.0 | [6] |

| MCF7 | 11.0 | [6] | ||

| 6c | 2',4'-Difluoro | MDA-MB-468 | 8.0 | [6] |

| MCF7 | 27.0 | [6] | ||

| 6d | 3',4'-Difluoro | MDA-MB-468 | 4.0 | [6] |

| MCF7 | 12.0 | [6] | ||

| 10g | 7-(4-fluorobenzyloxy) | Various | < 1.0 | |

| Cisplatin | - | MDA-MB-468 | 5.0 |

Antimicrobial Activity: The Rise of the Fluoroquinolones

Perhaps the most well-known application of fluorinated quinolines is in the development of fluoroquinolone antibiotics.[9] The introduction of a fluorine atom at the C-6 position of the quinolone ring was a pivotal discovery that dramatically enhanced the antibacterial potency and spectrum of activity.[9] This substitution increases the inhibition of DNA gyrase, a primary target in Gram-negative bacteria, and improves cell membrane permeability.[9]

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[10] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[11] Topoisomerase IV is involved in the decatenation of daughter chromosomes following DNA replication.[9] By stabilizing the enzyme-DNA complex, fluoroquinolones trap these enzymes, leading to double-strand breaks in the bacterial DNA and subsequent cell death.[10][12] The primary target in Gram-negative bacteria is typically DNA gyrase, while in Gram-positive bacteria, it is often topoisomerase IV.[9]

The SAR for fluoroquinolones is well-established. A cyclopropyl group at the N-1 position often confers broad-spectrum activity, while various substituents at the C-7 position, typically a piperazine ring, influence the antibacterial spectrum and pharmacokinetic properties.[13]

| Fluoroquinolone | Target Bacteria | MIC Range (mg/L) | Reference |

| Ciprofloxacin | Escherichia coli | <0.03 - 0.5 | [7] |

| Staphylococcus aureus | <0.03 - 1.0 | [7] | |

| Pseudomonas aeruginosa | 0.5 - 2.0 | [7] | |

| Levofloxacin | Gram-positive bacteria | Generally lower than Ciprofloxacin | [14] |

| Moxifloxacin | Gram-positive bacteria | Generally lower than Ciprofloxacin | [14] |

| Gatifloxacin | Gram-positive bacteria | Generally lower than Ciprofloxacin | [14] |

Antimalarial Activity: A Renewed Hope Against Resistance

Quinolines have a long history in the fight against malaria, with quinine being one of the oldest and most well-known antimalarial drugs. The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new and more effective therapeutic agents. Fluorine substitution has been explored as a strategy to enhance the antiplasmodial activity of quinoline derivatives.[15] The introduction of fluorine can increase the lipophilicity of the molecule, which may lead to better accumulation of the drug in the parasite's food vacuole, a key site of action for many antimalarial drugs.[16]

Studies have shown that fluorinated quinolones can exhibit potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[17][18] The mechanism of action for some of these compounds is believed to involve the inhibition of DNA gyrase in the parasite's apicoplast, a non-photosynthetic plastid essential for parasite survival.[19]

| Compound | P. falciparum Strain | IC50 (µg/mL) | Reference |

| Ciprofloxacin | 3D7 (CQ-sensitive) | >10 | [17] |

| NF54-R (CQ-resistant) | >10 | [17] | |

| Trovafloxacin | 3D7 (CQ-sensitive) | 6.7 ± 1.2 | [17] |

| NF54-R (CQ-resistant) | 8.0 ± 1.1 | [17] | |

| Grepafloxacin | 3D7 (CQ-sensitive) | 4.8 ± 0.6 | [17] |

| NF54-R (CQ-resistant) | 5.8 ± 0.8 | [17] | |

| 5'-Fluoroamodiaquine | K1 (CQ-resistant) | Similar to Amodiaquine | [15] |

| 2',6'-Difluoroamodiaquine | K1 (CQ-resistant) | Similar to Amodiaquine | [15] |

Part 2: Key Methodologies in Fluoroquinoline Research

Synthesis of a Representative 6-Fluoroquinoline Derivative

The synthesis of fluoroquinolones often involves multi-step procedures. A common strategy for constructing the core 6-fluoroquinoline structure is through the Gould-Jacobs reaction or variations thereof, starting from a suitably substituted fluoroaniline. The following protocol outlines a general approach for the synthesis of a key intermediate, ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, a precursor for many potent fluoroquinolone antibiotics.

Experimental Protocol: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

-

Step 1: Condensation of 3,4-Difluoroaniline with Diethyl Ethoxymethylenemalonate (EMME)

-

In a round-bottom flask, combine 3,4-difluoroaniline and a slight molar excess of diethyl ethoxymethylenemalonate.

-

Heat the mixture, typically at 100-120°C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the intermediate, diethyl 2-((3,4-difluorophenyl)amino)methylenemalonate, can be isolated, often as a solid that precipitates upon cooling.

-

-

Step 2: Cyclization to the 4-Hydroxyquinoline Ester

-

Add the product from Step 1 to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

-

Heat the mixture to a high temperature, typically 240-260°C, to induce thermal cyclization.

-

The resulting ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate will precipitate upon cooling. The product can be collected by filtration and washed with a suitable solvent like hexane.

-

-

Step 3: N-Alkylation with Cyclopropylamine

-

This step is often carried out in a subsequent reaction. However, a more direct route involves reacting the initial fluoroaniline with a cyclopropylamine derivative of the malonate. A more common approach is to first synthesize the quinolone core and then introduce the N-1 substituent. For the synthesis of the title compound, a more direct multi-step synthesis starting from 2,4,5-trifluorobenzoic acid is often employed in industrial settings. A key step in many lab-scale syntheses of related compounds involves the reaction of a 7-chloro-6-fluoroquinolone intermediate with cyclopropylamine.

-

-

Step 4: A Representative One-Pot Synthesis of a Related Intermediate [6]

-

Acylation: To a solution of 3-dimethylamino-acrylic acid methyl ester in toluene, add triethylamine at 10-15°C. Then, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride in toluene.

-

Enamine Formation: Slowly raise the temperature of the reaction mixture to 80-85°C and maintain for 4 hours.

-

Cyclization: After completion, add cyclopropylamine to the reaction mixture at room temperature and stir for 1 hour.

-

Ring Closure: Add potassium carbonate and N,N-dimethylformamide (DMF) to the mixture at room temperature.

-

Heating and Isolation: Increase the temperature to 120-125°C and stir for 4 hours. After completion, cool the reaction mass and quench into ice water to precipitate the product, methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Evaluation of Anticancer Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[17][20] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Culture the desired cancer cell line in a suitable medium until it reaches the exponential growth phase.[20]

-

Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[17]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the fluorinated quinoline compounds in the culture medium.

-

After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[17]

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the purple formazan crystals.[18][20]

-

Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[17]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Part 3: Visualizing Mechanisms and Processes

Mechanism of Action of Fluoroquinolones

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolones.

Drug Discovery and Development Workflow for Quinolone-Based Therapeutics

References

- 1. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antibacterial activity of fluoroquinolones local clinical isolates from a referral center in Riyadh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity of fluoroquinolones and other antibiotics on 1,116 clinical gram-positive and gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. prepchem.com [prepchem.com]

- 16. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Solubility and stability of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

An In-depth Technical Guide on the Solubility and Stability of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction